molecular formula C24H24NO3+ B12774866 2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one CAS No. 757173-38-9

2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one

Cat. No.: B12774866
CAS No.: 757173-38-9
M. Wt: 374.5 g/mol
InChI Key: RCRQOFLAAVCAGE-UHFFFAOYSA-N
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Description

2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a benzylpyridinium moiety linked to a dimethoxy-dihydroindenone core, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one typically involves the alkylation of pyridine derivatives with benzyl halides under basic conditions. The reaction is often carried out in solvents such as toluene, acetone, or acetonitrile at elevated temperatures to facilitate the formation of the quaternary pyridinium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one involves its interaction with molecular targets through its electrophilic pyridinium moiety. This allows it to participate in nucleophilic substitution reactions and act as a catalyst in oxidation processes. The compound’s unique structure enables it to interact with various molecular pathways, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one stands out due to its dimethoxy-dihydroindenone core, which imparts unique chemical properties and reactivity. This makes it particularly effective in catalytic applications and as a research tool in various scientific fields .

Properties

CAS No.

757173-38-9

Molecular Formula

C24H24NO3+

Molecular Weight

374.5 g/mol

IUPAC Name

2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C24H24NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-11,14-15,20H,12-13,16H2,1-2H3/q+1

InChI Key

RCRQOFLAAVCAGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=[N+](C=C3)CC4=CC=CC=C4)OC

Origin of Product

United States

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